Cas no 121369-51-5 (beta-Cyclodextrin, tetradecakis(hydrogen sulfate))

beta-Cyclodextrin, tetradecakis(hydrogen sulfate) structure
121369-51-5 structure
Product name:beta-Cyclodextrin, tetradecakis(hydrogen sulfate)
CAS No:121369-51-5
MF:C42H70O77S14
MW:2255.86900472641
CID:160969
PubChem ID:3036909

beta-Cyclodextrin, tetradecakis(hydrogen sulfate) Chemical and Physical Properties

Names and Identifiers

    • beta-Cyclodextrin, tetradecakis(hydrogen sulfate)
    • beta-cyclodextrin tetradecasulfate
    • (1R,3R,5R,6S,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-48-hydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-5-[(sulfooxy)methyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.2~3,6~.2~8,11~.2~13,16~.2~18,21~.2~23,26~.2~28,31~]nonatetracontane-36
    • CTDS
    • 121369-51-5
    • Inchi: InChI=1S/C42H70O77S14/c43-1-8-17-24(108-122(56,57)58)31(115-129(77,78)79)38(94-8)103-19-10(3-45)96-40(33(117-131(83,84)85)26(19)110-124(62,63)64)105-21-12(5-47)98-42(35(119-133(89,90)91)28(21)112-126(68,69)70)106-22-13(6-48)97-41(34(118-132(86,87)88)29(22)113-127(71,72)73)104-20-11(4-46)95-39(32(116-130(80,81)82)27(20)111-125(65,66)67)102-18-9(2-44)93-37(30(114-128(74,75)76)25(18)109-123(59,60)61)100-16-14(7-92-120(50,51)52)99-36(101-17)23(15(16)49)107-121(53,54)55/h8-49H,1-7H2,(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)/t8-,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
    • InChI Key: AMHIJMKZPBMCKI-PKLGAXGESA-N
    • SMILES: O1[C@H](COS(=O)(O)=O)[C@H]2O[C@H]3O[C@H](CO)[C@@H](O[C@@H]4[C@H](OS(=O)(O)=O)[C@@H](OS(=O)(O)=O)[C@H](O[C@H]5O[C@H](CO)[C@@H](O[C@H]6O[C@H](CO)[C@@H](O[C@H]7O[C@H](CO)[C@@H](O[C@H]8O[C@H](CO)[C@@H](O[C@@H]1[C@H](OS(=O)(O)=O)[C@H]2O)[C@H](OS(=O)(O)=O)[C@H]8OS(=O)(O)=O)[C@H](OS(=O)(O)=O)[C@H]7OS(=O)(O)=O)[C@H](OS(=O)(O)=O)[C@H]6OS(=O)(O)=O)[C@H](OS(=O)(O)=O)[C@H]5OS(=O)(O)=O)[C@@H](CO)O4)[C@H](OS(=O)(O)=O)[C@H]3OS(=O)(O)=O

Computed Properties

  • Exact Mass: 2253.7648
  • Monoisotopic Mass: 2253.765
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 21
  • Hydrogen Bond Acceptor Count: 77
  • Heavy Atom Count: 133
  • Rotatable Bond Count: 35
  • Complexity: 5650
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 35
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -20.4
  • Topological Polar Surface Area: 1280Ų

Experimental Properties

  • Density: 2.39
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.752
  • PSA: 1161.23

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk